![molecular formula C10H12BrN3 B13332425 8-Bromo-2-isopropylimidazo[1,2-a]pyridin-6-amine](/img/structure/B13332425.png)
8-Bromo-2-isopropylimidazo[1,2-a]pyridin-6-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-Bromo-2-isopropylimidazo[1,2-a]pyridin-6-amine is a heterocyclic compound that belongs to the class of imidazo[1,2-a]pyridines. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry and pharmaceutical research.
Preparation Methods
The synthesis of 8-Bromo-2-isopropylimidazo[1,2-a]pyridin-6-amine typically involves the functionalization of the imidazo[1,2-a]pyridine scaffold. Common synthetic routes include:
Radical Reactions: Utilizing transition metal catalysis, metal-free oxidation, and photocatalysis strategies.
Multicomponent Reactions: Combining multiple reactants in a single reaction vessel to form the desired product.
Condensation Reactions: Forming the imidazo[1,2-a]pyridine ring through the condensation of appropriate precursors.
Industrial production methods often involve optimizing these synthetic routes to achieve higher yields and purity, using scalable reaction conditions and cost-effective reagents.
Chemical Reactions Analysis
8-Bromo-2-isopropylimidazo[1,2-a]pyridin-6-amine undergoes various chemical reactions, including:
Oxidation: Using oxidizing agents to introduce oxygen functionalities.
Reduction: Employing reducing agents to remove oxygen functionalities or reduce double bonds.
Substitution: Halogenation, nitration, and other substitution reactions to introduce different functional groups.
Common reagents used in these reactions include transition metal catalysts, oxidizing agents like hydrogen peroxide, and reducing agents such as sodium borohydride. Major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
8-Bromo-2-isopropylimidazo[1,2-a]pyridin-6-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 8-Bromo-2-isopropylimidazo[1,2-a]pyridin-6-amine involves its interaction with specific molecular targets and pathways. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways depend on the specific biological context and the compound’s structure .
Comparison with Similar Compounds
8-Bromo-2-isopropylimidazo[1,2-a]pyridin-6-amine can be compared with other imidazo[1,2-a]pyridine derivatives, such as:
These compounds share similar structural features but differ in their substituents and biological activities. The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C10H12BrN3 |
|---|---|
Molecular Weight |
254.13 g/mol |
IUPAC Name |
8-bromo-2-propan-2-ylimidazo[1,2-a]pyridin-6-amine |
InChI |
InChI=1S/C10H12BrN3/c1-6(2)9-5-14-4-7(12)3-8(11)10(14)13-9/h3-6H,12H2,1-2H3 |
InChI Key |
SWXZPHUBEVBSHS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CN2C=C(C=C(C2=N1)Br)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





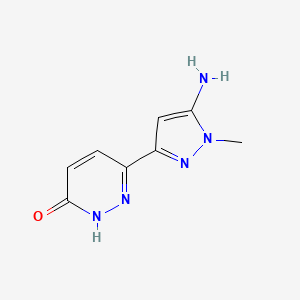
![1-{[(Benzyloxy)carbonyl]amino}-4-tert-butylcyclohexane-1-carboxylic acid](/img/structure/B13332362.png)
![3-Bromo-4,5,7,8-tetrahydropyrazolo[1,5-d][1,4]oxazepine](/img/structure/B13332367.png)
![2-[(5-Methylhexan-2-yl)amino]butan-1-ol](/img/structure/B13332370.png)

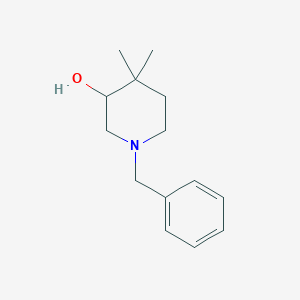
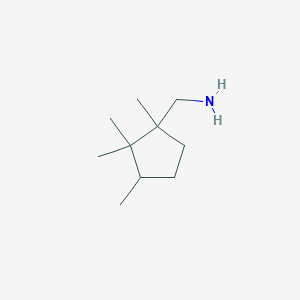
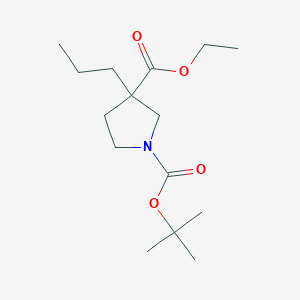
![cis-decahydro-2H-spiro[cyclopenta[b]pyrrole-3,4'-pyran]](/img/structure/B13332390.png)
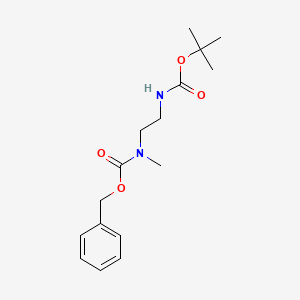
![2-{[(1-ethyl-1H-pyrazol-5-yl)methyl]amino}butan-1-ol](/img/structure/B13332413.png)
